molecular formula C15H11N3O5 B2706320 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide CAS No. 1105206-51-6

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide

Numéro de catalogue: B2706320
Numéro CAS: 1105206-51-6
Poids moléculaire: 313.269
Clé InChI: GMKWCGRWTJNGOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,3-benzodioxole moiety, a structural component found in many biologically active molecules. This moiety is known to contribute to potent biological activity by influencing compound binding to target proteins . Compounds incorporating the 1,3-benzodioxole group have been extensively studied and demonstrated a range of therapeutic potentials. Research on similar structures has shown promising anticonvulsant properties , with some derivatives acting as potent inhibitors of the NaV1.1 sodium channel, a key target in the development of treatments for neurological disorders such as epilepsy . Furthermore, the 1,3-benzodioxole core is associated with anti-angiogenic effects and the ability to overcome cancer chemoresistance. Related compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pump activity, which can restore the efficacy of chemotherapeutic drugs in resistant cancer cell lines . The unique structure of this compound, which links two heterocyclic systems via an acetamide bridge, makes it a valuable scaffold for probing biological mechanisms and structure-activity relationships. It is intended for use in various research applications, including hit-to-lead optimization, in vitro biological screening, and the study of ion channel modulators. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-15(16-14-3-4-22-18-14)7-10-6-12(23-17-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKWCGRWTJNGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate benzo[d][1,3]dioxole derivatives.

    Acetamide Formation: The final step involves the acylation of the isoxazole derivative with an acetic acid derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation of the double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d][1,3]dioxole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may interact with biological targets, making it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism by which 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and isoxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Unlike derivatives with pyridinyl () or dimethylamino benzyl groups (), the target compound lacks nitrogen-rich substituents, which may reduce basicity but increase lipophilicity.

Activité Biologique

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of the compound is C19H16N2O4C_{19}H_{16}N_2O_4, with a molecular weight of approximately 336.34 g/mol. The structure features multiple functional groups, including isoxazole and benzo[d][1,3]dioxole moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N2O4C_{19}H_{16}N_2O_4
Molecular Weight336.34 g/mol
CAS Number1210145-14-4

Anticancer Activity

Research indicates that compounds similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide exhibit significant anticancer properties. For instance, a study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The most potent compounds showed IC50 values lower than the standard drug doxorubicin, indicating their potential as effective anticancer agents .

The proposed mechanisms of action for this compound involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

In a comparative study on the cytotoxicity of various benzo[d][1,3]dioxole derivatives, it was found that certain derivatives exhibited IC50 values significantly lower than doxorubicin across multiple cancer cell lines:

CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)
Doxorubicin7.468.294.56
Compound A2.381.544.52
Compound B< 1< 1< 1

This highlights the potential for developing new therapeutic agents based on the structural framework of this compound .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide with various target proteins involved in cancer progression. These studies suggest strong interactions with targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.